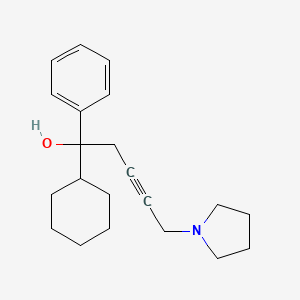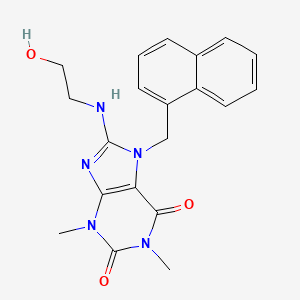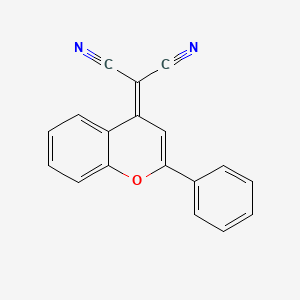![molecular formula C20H18INO4S2 B11667656 (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667656.png)
(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye grupos yodo, metoxi y tioxo, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona normalmente implica múltiples pasos. Un método común incluye las reacciones tipo Ullmann de haluros de arilo utilizando catalizadores de cobre, acoplamientos cruzados de Buchwald–Hartwig de haluros de arilo en presencia de sistemas catalíticos de paladio y acoplamientos cruzados de Chan–Lam de fenoles con ácidos ariborónicos catalizados por cobre .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucren la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores eficientes, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas y el uso de solventes como etanol o diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir un sulfóxido o sulfona, mientras que la reducción podría producir un tiol o tioéter.
Aplicaciones Científicas De Investigación
(5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas y unión de proteínas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción para (5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en las vías celulares y los efectos biológicos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero son cruciales para comprender las posibles aplicaciones terapéuticas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Compuesto 3-[(5E)-5-(3,4-dimetoxi-bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato con (metilsulfinil)metano .
- Acetoacetato de etilo .
Unicidad
Lo que diferencia a (5Z)-5-{3-yodo-5-metoxi-4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-tioxo-1,3-tiazolidin-4-ona de compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas distintas y potenciales actividades biológicas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C20H18INO4S2 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18INO4S2/c1-12-4-3-5-14(8-12)25-6-7-26-18-15(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,27)/b17-11- |
Clave InChI |
ZQFWATHDNPLVHV-BOPFTXTBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11667575.png)
![N'-[(E)-(4-Isopropylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667582.png)

![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667606.png)
![Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11667612.png)

![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11667640.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11667650.png)
